Neodymium fluoride hemihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

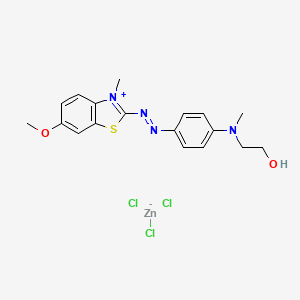

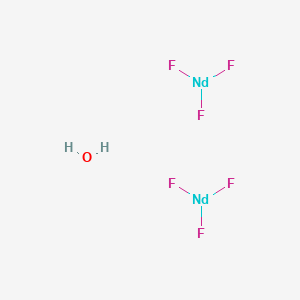

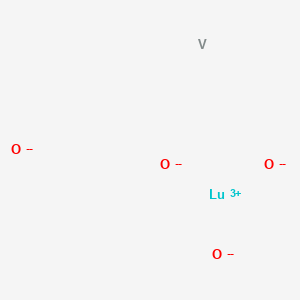

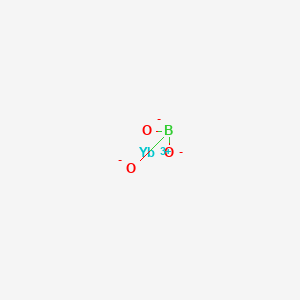

Neodymium(III) fluoride is an inorganic chemical compound of neodymium and fluorine with the formula NdF3 . It is a purplish pink colored solid with a high melting point .

Synthesis Analysis

Neodymium(III) fluoride can be synthesized from aqueous neodymium nitrate via a reaction with hydrofluoric acid, from which it precipitates as a hydrate . The reaction is as follows: Nd(NO3)3(aq) + 3 HF → NdF3•½H2O + 3 HNO3 . Another method for producing neodymium fluoride from its oxide involves fluorinating the oxides of these metals . The most acceptable fluorinating agent is ammonium hydrofluoride .

Molecular Structure Analysis

Neodymium(III) fluoride forms compounds with N2H4, such as NdF3•3N2H4•3H2O which is a white hexagonal crystal, soluble in water, slightly soluble in methanol and ethanol .

Chemical Reactions Analysis

Various fluorine-containing compounds or elemental fluorine are usually used as fluorinating reagents . The thermodynamic and technological analysis of neodymium fluoride production processes has shown the most acceptable fluorinating agent is ammonium hydrofluoride .

Physical And Chemical Properties Analysis

Neodymium(III) fluoride is a vibrant pink/violet solid . It has a high melting point of 1,374 °C and a density of 6.5g/cm3 .

作用機序

Safety and Hazards

Neodymium(III) fluoride causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

将来の方向性

Neodymium is one of the most essential rare-earth metals due to its outstanding properties and crucial role in green energy technologies such as wind turbines and electric vehicles . The demand for neodymium is continually growing, but reserves are severely limited, which has put its continued availability at risk . Therefore, the recovery of neodymium from end-of-life products is one of the most interesting ways to tackle the availability challenge .

特性

IUPAC Name |

trifluoroneodymium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2Nd.H2O/h6*1H;;;1H2/q;;;;;;2*+3;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWAEPCXMBQUJJ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Nd](F)F.F[Nd](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H2Nd2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium fluoride hemihydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

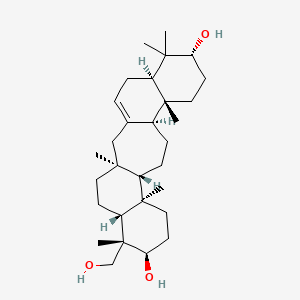

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] hydrogen sulfate](/img/structure/B576818.png)

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)

![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)

![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)